molecular formula C13H16N4O3 B2549611 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide CAS No. 1706273-84-8

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide

Cat. No.: B2549611
CAS No.: 1706273-84-8
M. Wt: 276.296
InChI Key: FDPGOXWDRARUFK-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide is a synthetic chemical hybrid featuring a 1,2-oxazole carboxamide core linked to a 1H-pyrazole subunit through a carboxamide bridge. The pyrazole nitrogen is functionalized with an oxan-4-yl)methyl group, a structural motif known as a tetrahydropyranyl moiety, which can significantly influence a compound's physicochemical properties and bioavailability . This specific molecular architecture places it within a class of compounds, such as 4,5-dihydro-1,2-oxazoles (isoxazolines), that are recognized in medicinal chemistry for their utility as versatile scaffolds and their potential biological activities . For research purposes, this compound is of primary interest in early-stage drug discovery and chemical biology. Its structure makes it a valuable intermediate for the design and synthesis of novel small-molecule libraries. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the role of the tetrahydropyran group in molecular recognition and metabolic stability . The presence of the carboxamide linker and the nitrogen-rich heterocycles also makes it a potential candidate for developing pharmacophores that target central nervous system (CNS) pathways or other biological systems where such hybrids are known to show affinity . Further investigation is required to fully elucidate its specific mechanism of action and binding affinity for any particular biological target.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-13(12-1-4-15-20-12)16-11-7-14-17(9-11)8-10-2-5-19-6-3-10/h1,4,7,9-10H,2-3,5-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGOXWDRARUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a suitable diketone to form the pyrazole ring.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with the pyrazole derivative.

    Formation of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the oxazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Table 1. Comparison of Structural and Physicochemical Properties

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Target Compound Pyrazole-oxazole carboxamide Oxan-4-ylmethyl, oxazole N/A N/A δ 3.5–4.0 (oxane protons)
3a () Pyrazole-pyrazole carboxamide Phenyl, chloro 133–135 68 δ 8.12 (s, 1H), 7.43–7.61 (m, 10H)
3b () Pyrazole-pyrazole carboxamide Chlorophenyl, cyano 171–172 68 δ 8.12 (s, 1H), 7.43–7.55 (m, 9H)
Thiadiazole () Thiadiazole-pyrazole Nitrophenyl, methyl N/A N/A Antimicrobial activity noted
Compound Dihydro-oxazole-pyrazole Ethyl, methyl, phenyl N/A N/A Partially saturated oxazole

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring, an oxazole moiety, and a carboxamide group. These structural elements contribute to its biological activity by interacting with various molecular targets in biological systems.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative 1MCF73.79
Pyrazole Derivative 2A54926
Pyrazole Derivative 3Hep-23.25
Pyrazole Derivative 4NCI-H4600.95

These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms involving caspase activation and other apoptotic pathways.

Anti-inflammatory Activity

This compound has been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Specific studies have shown that certain pyrazole compounds can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1 activity.

Case Studies and Research Findings

Several studies highlight the biological potential of pyrazoles:

  • Study on Anticancer Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations, indicating strong anticancer activity.
  • Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory effects of pyrazole compounds, revealing their ability to reduce pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity : Preliminary screening indicated that some derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of biological activity.

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